![molecular formula C13H15BrN2S B2660544 2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide CAS No. 1328486-00-5](/img/structure/B2660544.png)
2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a p-tolyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of p-tolylamine with a thiazole precursor under acidic conditions to form the desired product. The reaction is often carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of hydrobromic acid in industrial settings would require appropriate safety measures due to its corrosive nature.
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine derivatives: These compounds share a similar fused ring structure and are studied for their biological activities.
Pyridine derivatives: Compounds like 2-(p-Tolyl)pyridine are used in similar applications and provide a basis for comparison.
Uniqueness
2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide is unique due to its specific ring structure and the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. Its hydrobromide salt form also affects its solubility and stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(4-methylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S.BrH/c1-9-2-4-10(5-3-9)13-15-11-6-7-14-8-12(11)16-13;/h2-5,14H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGXKJWYQZMZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(S2)CNCC3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-fluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2660461.png)
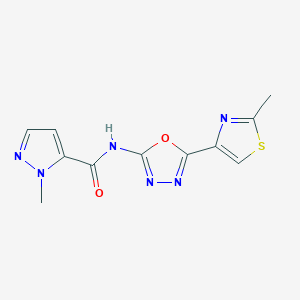
![2-amino-1-(2-methoxybenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2660467.png)
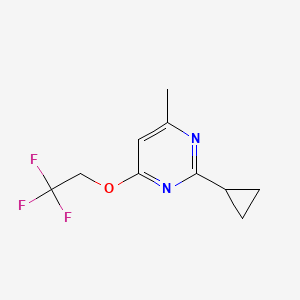
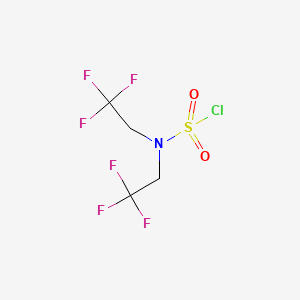
![3-(benzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2660473.png)
![3-(1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2660474.png)
![2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2660476.png)
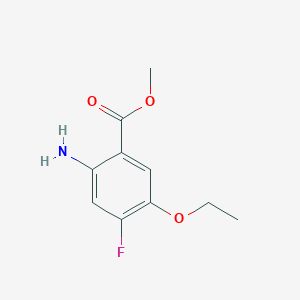
![N-(3-fluorophenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2660478.png)

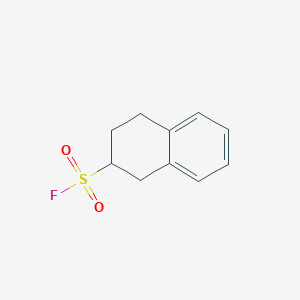
![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/new.no-structure.jpg)
![N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2660485.png)
